benzyl 3-formyl-1H-indole-2-carboxylate
Overview
Description
benzyl 3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of β-nitroacrylates and arylhydrazines . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological activities and are used in further chemical synthesis .
Scientific Research Applications
benzyl 3-formyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Benzyl 2-phenylindole: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
benzyl 3-formyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and carboxylate groups make it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl 3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2 |
InChI Key |
ADUVTTVGIIXNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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